Canrenone-d6 Canrenone-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16652608
InChI: InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D
SMILES:
Molecular Formula: C22H28O3
Molecular Weight: 346.5 g/mol

Canrenone-d6

CAS No.:

Cat. No.: VC16652608

Molecular Formula: C22H28O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Canrenone-d6 -

Specification

Molecular Formula C22H28O3
Molecular Weight 346.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Standard InChI InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D
Standard InChI Key UJVLDDZCTMKXJK-SVSNLBSISA-N
Isomeric SMILES [2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H]
Canonical SMILES CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Introduction

Chemical Identity and Structural Characteristics of Canrenone-d6

Synthesis and Purification

While synthetic protocols remain proprietary, the production of Canrenone-d6 generally involves:

  • Deuterium Exchange Reactions: Catalytic deuteration of precursor molecules under controlled conditions

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) to isolate the deuterated species

  • Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometric verification of isotopic purity (>99%) .

Role as an Internal Standard in Bioanalytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Modern therapeutic drug monitoring protocols employ Canrenone-d6 as an essential reference compound for quantifying spironolactone and canrenone levels. The deuterated standard compensates for matrix effects and instrumentation variability through its near-identical chromatographic behavior compared to native analytes.

Table 1: Key Method Validation Parameters Using Canrenone-d6

ParameterSpironolactoneCanrenone
Linear Range (ng/mL)1-2001-200
Intra-day Precision≤8.2%≤7.9%
Inter-day Precision≤11.3%≤10.7%
Accuracy92-108%94-106%
Extraction Recovery85-92%88-95%

Data derived from validation studies employing Canrenone-d6 demonstrate method robustness across clinically relevant concentration ranges .

Analytical Performance Enhancements

The isotopic dilution approach using Canrenone-d6 provides:

  • Enhanced Specificity: Differentiation from endogenous compounds through precise mass-to-charge ratio detection (m/z 347.1 → 107.0 for Canrenone-d6 vs. m/z 341.1 → 107.0 for native canrenone)

  • Improved Quantification: Minimization of ion suppression effects in biological matrices

  • Long-term Stability: Consistent performance across freeze-thaw cycles and extended storage periods .

Pharmacokinetic Modeling and Simulation Studies

Population Pharmacokinetic Parameters

Integration of Canrenone-d6 into pharmacokinetic models has enabled precise characterization of spironolactone metabolism:

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Spironolactone half-life1.33 h
Canrenone elimination rate0.042 h<sup>-1</sup>
Volume of distribution (Vd)94 L
Oral bioavailability (F)60-75%

These parameters, derived using Canrenone-d6-calibrated assays, inform dosing regimens and adherence assessment protocols .

Time-Concentration Profile Simulations

Physiologically-based pharmacokinetic (PBPK) models incorporating Canrenone-d6 data reveal critical temporal relationships:

  • Single-dose Administration: Spironolactone peaks at 2-3 hours post-dose, with canrenone concentrations surpassing parent drug levels within 4 hours

  • Steady-state Conditions: Canrenone maintains 5-10 fold higher concentrations than spironolactone 6 hours post-administration (P<0.0001) .

Clinical Applications in Therapeutic Drug Monitoring

Adherence Assessment in Hypertension Management

A novel two-step decision scheme leveraging Canrenone-d6 demonstrates superior detection of non-adherence:

  • Metabolite Ratio Analysis:

    • Adherent patients exhibit canrenone/spironolactone ratios ≥4.8 (median 10.6)

    • Ratios <1 indicate probable "white-coat adherence" or recent dose ingestion

  • Dose-Normalized Concentration Evaluation:

    • Expected canrenone levels = 102.4 × (dose mg/kg) - 35.86

    • Values below 90% prediction interval indicate non-adherence with 95% confidence

This approach identified 25.4% non-adherence rates vs. 12.7% with traditional methods .

Dose Optimization Strategies

Canrenone-d6-enabled monitoring supports personalized dosing through:

  • Exposure-Response Modeling: Correlation between canrenone AUC and blood pressure reduction (r<sup>2</sup>=0.67)

  • Renal Function Adjustments: 30% dose reduction recommended for eGFR <45 mL/min/1.73m²

  • Drug-Drug Interaction Management: 50% dose reduction when co-administered with CYP3A4 inhibitors .

Challenges and Future Directions

Analytical Considerations

  • Low-Dose Detection Limits: Required sensitivity <1 ng/mL complicates routine clinical implementation

  • Matrix Effects: Variable phospholipid content in patient samples necessitates robust sample preparation

  • Cost-Benefit Analysis: High reagent costs (≈$15/sample) vs. improved clinical outcomes

Emerging Applications

  • Pediatric Pharmacokinetics: Age-related metabolic differences investigation

  • Transdermal Delivery Systems: Bioequivalence assessment of novel formulations

  • Genetic Polymorphism Studies: CYP3A5*3 variant impact on metabolic ratios

The integration of Canrenone-d6 into clinical research protocols continues to advance our understanding of mineralocorticoid antagonist pharmacology, enabling more precise therapeutic interventions in cardiovascular medicine .

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